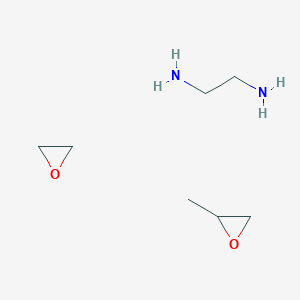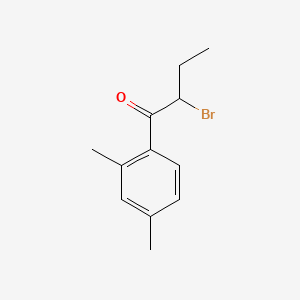
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a chemical compound with the empirical formula C12H15BrO . It is a solid substance and can be used as a reference substance for drug impurities and reagents .
Molecular Structure Analysis
The molecular weight of 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is 255.15 . The SMILES string representation of its structure is O=C(C(CC)Br)C1=C©C=C©C=C1 .
Physical And Chemical Properties Analysis
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one is a solid substance . Its molecular formula is C12H15BrO and it has a molecular weight of 255.15 .
Wissenschaftliche Forschungsanwendungen
Environmental Implications and Brominated Flame Retardants
Research has explored the occurrence, environmental fate, and potential risks associated with novel brominated flame retardants (NBFRs), including compounds similar to 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one. These studies highlight concerns about the persistence, bioaccumulation, and toxicological effects of NBFRs in indoor and outdoor environments. Such work underscores the importance of monitoring these compounds to mitigate their impact on health and ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Advances in Synthetic Chemistry
Research into synthetic methodologies often investigates the reactivity and applications of brominated compounds, including those structurally related to 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one. For example, studies on the regioselectivity of bromination reactions of unsymmetrical pyridines provide valuable insights for the synthesis of complex molecules, potentially including pharmaceuticals and materials science applications (Thapa, Brown, Balestri, & Taylor, 2014).
Eigenschaften
IUPAC Name |
2-bromo-1-(2,4-dimethylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-11(13)12(14)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZRDASCYVLRFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=C(C=C(C=C1)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dimethylphenyl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

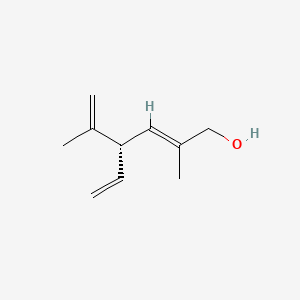
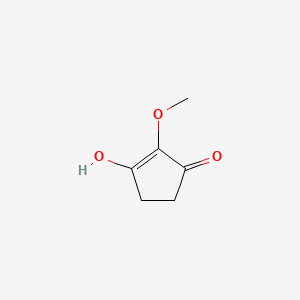

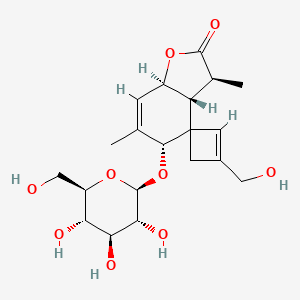

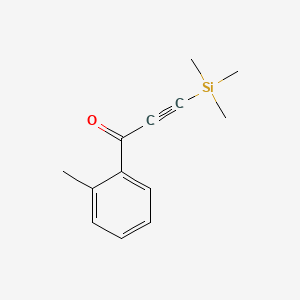
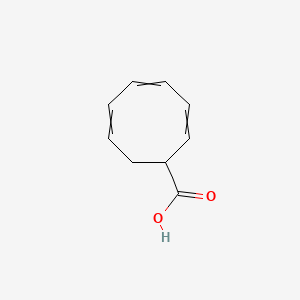
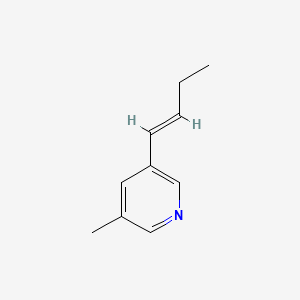
![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)
![5-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566585.png)
